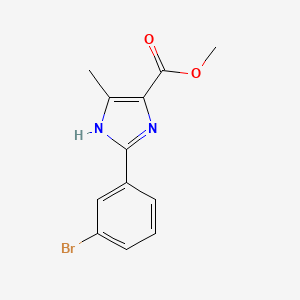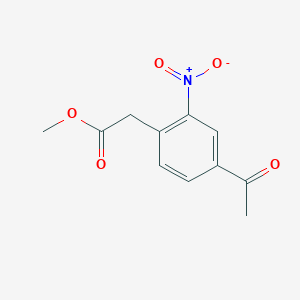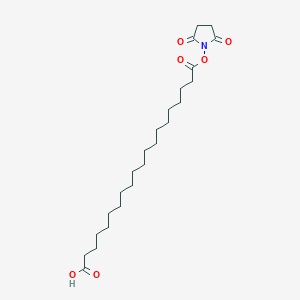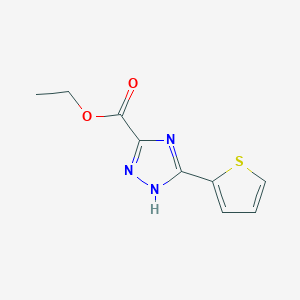
Ethyl 6-fluoroisoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-fluoroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10FNO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 6th position and an ethyl ester group at the 3rd position of the isoquinoline ring makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoroisoquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroisoquinoline and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 6-fluoroisoquinoline is reacted with ethyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the reaction.
Automated Purification: Automated chromatography systems are used for the purification of the final product to ensure high purity and consistency.
化学反応の分析
Types of Reactions
Ethyl 6-fluoroisoquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of 6-substituted isoquinoline derivatives.
Reduction: Formation of 6-fluoroisoquinoline-3-methanol.
Oxidation: Formation of 6-fluoroisoquinoline-3-carboxylic acid.
科学的研究の応用
Ethyl 6-fluoroisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of Ethyl 6-fluoroisoquinoline-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or signal transduction, depending on its specific structure and functional groups.
類似化合物との比較
Ethyl 6-fluoroisoquinoline-3-carboxylate can be compared with other similar compounds such as:
Ethyl 6-chloroisoquinoline-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 6-bromoisoquinoline-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Ethyl 6-iodoisoquinoline-3-carboxylate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound in research and development.
特性
分子式 |
C12H10FNO2 |
|---|---|
分子量 |
219.21 g/mol |
IUPAC名 |
ethyl 6-fluoroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10FNO2/c1-2-16-12(15)11-6-9-5-10(13)4-3-8(9)7-14-11/h3-7H,2H2,1H3 |
InChIキー |
GBXKMICTSHCOQH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC=C2C=CC(=CC2=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B13677990.png)

![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)






